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molecular formula C11H16O2 B1607060 2-(4-Isopropylphenoxy)ethanol CAS No. 54576-35-1

2-(4-Isopropylphenoxy)ethanol

Cat. No. B1607060
M. Wt: 180.24 g/mol
InChI Key: ZMWWUPALOIERNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255152

Procedure details

2-(4-isopropylphenoxy)ethanol or 2-(heptyl-phenoxy)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(heptyl-phenoxy)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:13]=[CH:12][C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=1)(C)C.[CH2:14]([C:21]1C=CC=CC=1OCCO)[CH2:15]CCCCC>>[CH:14]([C:6]1[CH:5]=[CH:4][CH:13]=[CH:12][C:7]=1[O:8][CH2:9][CH2:10][OH:11])([CH3:21])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(OCCO)C=C1
Step Two
Name
2-(heptyl-phenoxy)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)C1=C(OCCO)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(OCCO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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